molecular formula C19H24N2O2 B3888140 N-(2,3-dimethylphenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}acetamide

N-(2,3-dimethylphenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}acetamide

Cat. No. B3888140
M. Wt: 312.4 g/mol
InChI Key: OYUAXBNPILXOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}acetamide, also known as DMEA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the acetamide class of compounds and has been synthesized using various methods. In

Mechanism of Action

The exact mechanism of action of N-(2,3-dimethylphenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}acetamide is not fully understood. However, it is believed that this compound acts by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, leading to an increase in their concentration in the synaptic cleft. This, in turn, leads to an increase in their activity and a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound has analgesic, anti-inflammatory, and antidepressant effects. This compound has also been shown to have antioxidant and neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,3-dimethylphenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}acetamide in lab experiments include its potential therapeutic applications in various fields of medicine, its ability to inhibit the reuptake of neurotransmitters, and its analgesic, anti-inflammatory, and antidepressant effects. The limitations of using this compound in lab experiments include its unknown long-term effects, its potential toxicity, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}acetamide. One area of research involves further elucidating the mechanism of action of this compound. Another area of research involves studying the long-term effects of this compound use. Additionally, further research is needed to determine the optimal dosage and administration of this compound for its potential therapeutic applications. Finally, research is needed to explore the potential of this compound as a treatment for various neurological and psychiatric disorders.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}acetamide has been studied for its potential therapeutic applications in various fields of medicine. One area of research involves its potential as an analgesic agent. Studies have shown that this compound has a significant analgesic effect in animal models of pain. Another area of research involves its potential as an anti-inflammatory agent. Studies have shown that this compound has anti-inflammatory effects in animal models of inflammation. This compound has also been studied for its potential as an antidepressant agent. Studies have shown that this compound has antidepressant effects in animal models of depression.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-(4-methoxyphenyl)ethylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-14-5-4-6-18(15(14)2)21-19(22)13-20-12-11-16-7-9-17(23-3)10-8-16/h4-10,20H,11-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUAXBNPILXOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CNCCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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